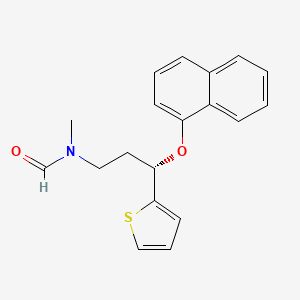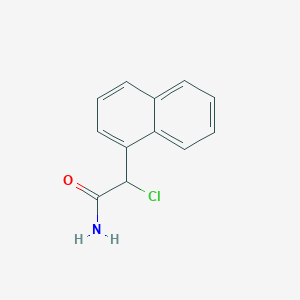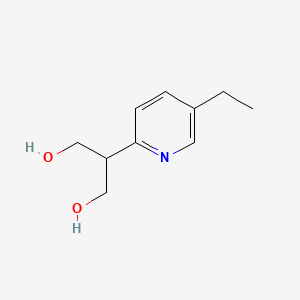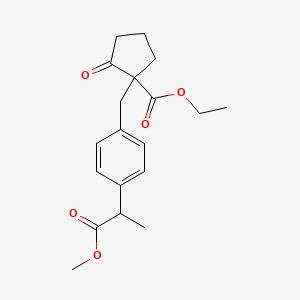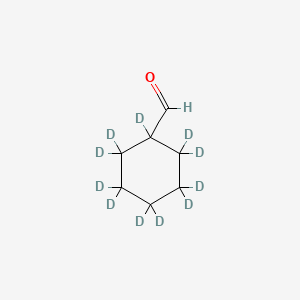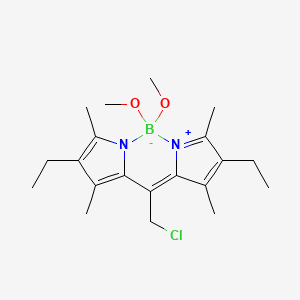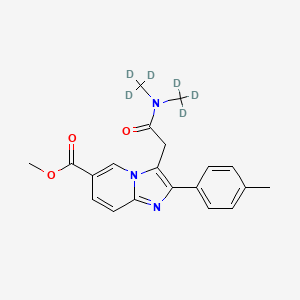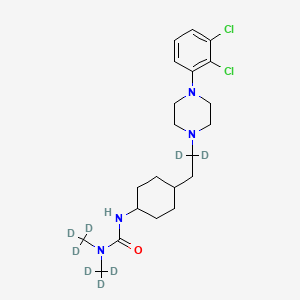
Cariprazine-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cariprazine-d8 is a deuterated form of Cariprazine, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Cariprazine, as the presence of deuterium atoms can influence the compound’s stability and metabolic rate.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cariprazine-d8 involves the incorporation of deuterium atoms into the Cariprazine molecule. One common method is to start with deuterated precursors. For instance, the synthesis might involve the reaction of trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine with N,N-dimethylcarbamoyl chloride in the presence of deuterated solvents and reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial to maintain the deuterium content in the final product.
化学反応の分析
Types of Reactions
Cariprazine-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are useful for further pharmacological studies.
科学的研究の応用
Cariprazine-d8 is extensively used in scientific research due to its unique properties:
Chemistry: Used to study the stability and reactivity of deuterated compounds.
Biology: Helps in understanding the metabolic pathways and biological effects of Cariprazine.
Medicine: Used in pharmacokinetic studies to evaluate the drug’s behavior in the body.
Industry: Employed in the development of new antipsychotic drugs with improved efficacy and reduced side effects .
作用機序
Cariprazine-d8, like Cariprazine, acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors. It also acts as an antagonist at serotonin 5-HT2A receptors. The presence of deuterium atoms can influence the binding affinity and metabolic stability of the compound, potentially leading to differences in its pharmacological profile .
類似化合物との比較
Similar Compounds
Aripiprazole: Another atypical antipsychotic with partial agonist activity at D2 receptors.
Brexpiprazole: Similar to Cariprazine but with different receptor binding profiles.
Lamotrigine: Used for bipolar disorder but with a different mechanism of action.
Uniqueness
Cariprazine-d8 is unique due to its deuterium content, which provides enhanced metabolic stability and allows for detailed pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings .
特性
分子式 |
C21H32Cl2N4O |
|---|---|
分子量 |
435.5 g/mol |
IUPAC名 |
3-[4-[2,2-dideuterio-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-bis(trideuteriomethyl)urea |
InChI |
InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)/i1D3,2D3,11D2 |
InChIキー |
KPWSJANDNDDRMB-KEWKYEQZSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(C(=O)NC1CCC(CC1)CC([2H])([2H])N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C([2H])([2H])[2H] |
正規SMILES |
CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


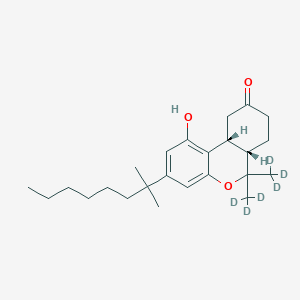
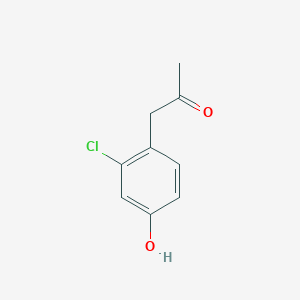

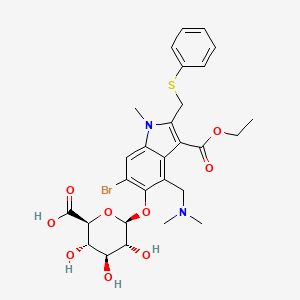
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13443049.png)
![(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione](/img/structure/B13443068.png)
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)
